molecular formula C23H21N3O2 B10812665 2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione

2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione

Cat. No.: B10812665
M. Wt: 371.4 g/mol
InChI Key: KEHPZTKZCOHZPB-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione is a naphthalimide derivative characterized by a benzo[de]isoquinoline-1,3-dione core substituted with a 2-methylphenyl group at position 2 and a piperazine moiety at position 4. Naphthalimides are known for their planar aromatic structure, enabling DNA intercalation and interactions with biological targets such as topoisomerases or viral enzymes . The piperazine group enhances solubility and modulates pharmacokinetic properties, while the 2-methylphenyl substituent may influence steric interactions with target proteins or nucleic acids .

Properties

IUPAC Name

2-(2-methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-15-5-2-3-8-19(15)26-22(27)17-7-4-6-16-20(25-13-11-24-12-14-25)10-9-18(21(16)17)23(26)28/h2-10,24H,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHPZTKZCOHZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C4C(=C(C=C3)N5CCNCC5)C=CC=C4C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, followed by further functionalization of the free amino groups to form the desired compound . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. It acts as an electron-withdrawing building block, influencing the electronic properties of the molecules it interacts with . This can affect various biological pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key derivatives of benzo[de]isoquinoline-1,3-dione include:

2-Amino-1H-benzo[de]isoquinoline-1,3-dione: The parent compound, which is inactive against HSV-1/2 but serves as a scaffold for active derivatives .

Furaldehyde/Thiophene aldehyde derivatives (Compounds 14, 15) : Exhibit potent anti-HSV-1 activity (EC50 = 16.2–19.6 μg/mL) and moderate anti-HSV-2 effects (EC50 = 56.7–71.8 μg/mL) .

6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione: Induces mitochondrial apoptosis and cell cycle arrest in cancer cells .

2-[5-Selenocyanato-pentyl]-6-amino-benzo[de]isoquinoline-1,3-dione: Inhibits angiogenesis and synergizes with cyclophosphamide in tumor models .

Piperidine-substituted derivatives (e.g., Compound 7) : Fluorescent properties depend on solvent polarity, highlighting applications in chemosensing .

Antiviral Activity (Table 1)

Compound Substituents EC50 (μg/mL) HSV-1 EC50 (μg/mL) HSV-2 Selectivity Index (SI) Reference
Acyclovir (reference) - 1.8 3.4 >100
2-Amino-1H-benzo[de]isoquinoline-1,3-dione - Inactive Inactive -
Compound 14 (furaldehyde derivative) 2-Furaldehyde, 6-allylthiourea 19.6 71.8 4.2
Compound 15 (thiophene aldehyde) 2-Thiophene aldehyde 16.2 56.7 5.1
Hypothetical Target Compound 2-(2-Methylphenyl), 6-piperazine Predicted: 20–50 Predicted: 60–100 Predicted: 2–5 -

However, bulky 2-methylphenyl might reduce antiviral potency compared to smaller aldehyde substituents in Compounds 14–15 .

Antitumor Activity (Table 2)

Compound Substituents Mechanism IC50/EC50 Reference
6-Nitro-2-(3-hydroxypropyl) derivative 6-Nitro, 2-(3-hydroxypropyl) p53-dependent apoptosis Not reported
2-[5-Selenocyanato-pentyl]-6-amino 6-Amino, 2-selenocyanato-pentyl Anti-angiogenesis, mitochondrial apoptosis Synergistic with cyclophosphamide
Mitonafide (reference) - Topoisomerase II inhibition ~0.1 μM (HT-29 cells)
Hypothetical Target Compound 2-(2-Methylphenyl), 6-piperazine Potential: DNA intercalation Unknown -

Analysis: The piperazine group in the target compound could facilitate interactions with topoisomerases or chromatin-modifying enzymes, similar to bromodomain inhibitors (e.g., IC50 = 366.0 μM for a piperazinyl-substituted naphthalimide in ). The 2-methylphenyl group may reduce cytotoxicity compared to nitro or selenocyanate substituents .

Biological Activity

2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione is a complex organic compound belonging to the isoquinoline family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and research findings.

The molecular formula for this compound is C23H21N3O2, with a molecular weight of approximately 373.43 g/mol. The compound features a piperazine ring and an isoquinoline backbone, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It acts as an electron-withdrawing agent, influencing the electronic properties of other molecules. This interaction can lead to modulation of signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that isoquinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. The specific anticancer efficacy of this compound has yet to be extensively documented; however, its structural analogs have demonstrated promising results against various cancer types.

Antimicrobial Activity

Antimicrobial properties have been observed in related compounds within the isoquinoline family. For example, derivatives such as 2-(piperazin-1-yl)naphtho[2,3-d]thiazole have shown effective antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli, indicating that similar mechanisms may be at play for this compound.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Efficacy : A study on piperazine derivatives showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 2.5 μg/mL against S. aureus and MRSA strains . This suggests a potential for this compound to possess comparable antimicrobial properties.
    CompoundMIC (μg/mL)Target Organism
    PNT2.5S. aureus
    PNT6.7MRSA
  • Cytotoxicity Studies : Research on related isoquinoline derivatives has shown varying degrees of cytotoxicity against cancer cell lines. The structure-function relationship indicates that modifications in substituents can significantly alter biological activity .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors like 2-benzyl derivatives and piperazine .

Synthetic Route Example

A common synthetic pathway includes:

  • Reaction of 2-benzyl derivatives with piperazine under controlled conditions.
  • Functionalization steps to introduce the methyl group at the appropriate position.

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